6-Octylpyridin-3-amine
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Overview
Description
6-Octylpyridin-3-amine is an organic compound with the molecular formula C13H22N2. It is a derivative of pyridine, characterized by an octyl group attached to the nitrogen atom at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octylpyridin-3-amine typically involves the reaction of pyridine with an octylamine derivative. One common method is the nucleophilic substitution reaction where pyridine is reacted with octylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Octylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .
Scientific Research Applications
6-Octylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 6-Octylpyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, in biological systems, it may inhibit certain enzymes, leading to altered metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Octylpyridin-3-amine: Similar structure but with the octyl group attached at the fourth position.
6-Decylpyridin-3-amine: Similar structure but with a decyl group instead of an octyl group.
6-Octylpyridin-2-amine: Similar structure but with the amine group attached at the second position.
Uniqueness: 6-Octylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its octyl group at the third position of the pyridine ring influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
143807-47-0 |
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Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
6-octylpyridin-3-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-7-8-13-10-9-12(14)11-15-13/h9-11H,2-8,14H2,1H3 |
InChI Key |
GMURWGBWDXYLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC=C(C=C1)N |
Origin of Product |
United States |
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